

3-(2-Isopropoxyethyl)piperidine hydrochloride as a potential anticancer agent

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Compound of Interest

Compound Name:	3-(2-Isopropoxyethyl)piperidine hydrochloride
CAS No.:	1220035-18-6
Cat. No.:	B1395373

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Application Note: Preclinical Evaluation of **3-(2-Isopropoxyethyl)piperidine Hydrochloride** as a Novel Anticancer Scaffold

Executive Summary

3-(2-Isopropoxyethyl)piperidine hydrochloride is a functionalized piperidine derivative currently under investigation as a lead scaffold for anticancer therapeutics. Piperidine moieties are privileged structures in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved oncology drugs (e.g., Ibrutinib, Palbociclib).

This Application Note details the technical protocols for evaluating the anticancer potential of **3-(2-Isopropoxyethyl)piperidine hydrochloride**. Unlike generic screening guides, this document focuses on the compound's specific physicochemical properties—namely, the lipophilic isopropoxy tail and the basic piperidine nitrogen—and how these features dictate experimental design, solubilization strategies, and mechanistic validation via Sigma-1 receptor (

1R) modulation and apoptosis induction.

Scientific Rationale & Mechanism of Action

The Piperidine Pharmacophore in Oncology

The piperidine ring is a critical structural element in drug design, often functioning as a bioisostere to improve solubility and target binding affinity.^[1] In the context of **3-(2-Isopropoxyethyl)piperidine hydrochloride**, the molecule exhibits two key features:

- **The Basic Nitrogen:** At physiological pH, the secondary amine is protonated (pKa ~11), facilitating electrostatic interactions with negatively charged amino acid residues (e.g., Aspartate) in the binding pockets of kinases and G-protein coupled receptors (GPCRs).
- **The Isopropoxyethyl Tail:** This lipophilic side chain enhances membrane permeability and facilitates hydrophobic interactions within the target active site.

Target Hypothesis: Sigma-1 Receptor (1R) Antagonism

Literature on structural analogs suggests that ethyl-linked piperidines often exhibit high affinity for the Sigma-1 receptor (

1R), a chaperone protein overexpressed in various cancers (breast, prostate, lung).

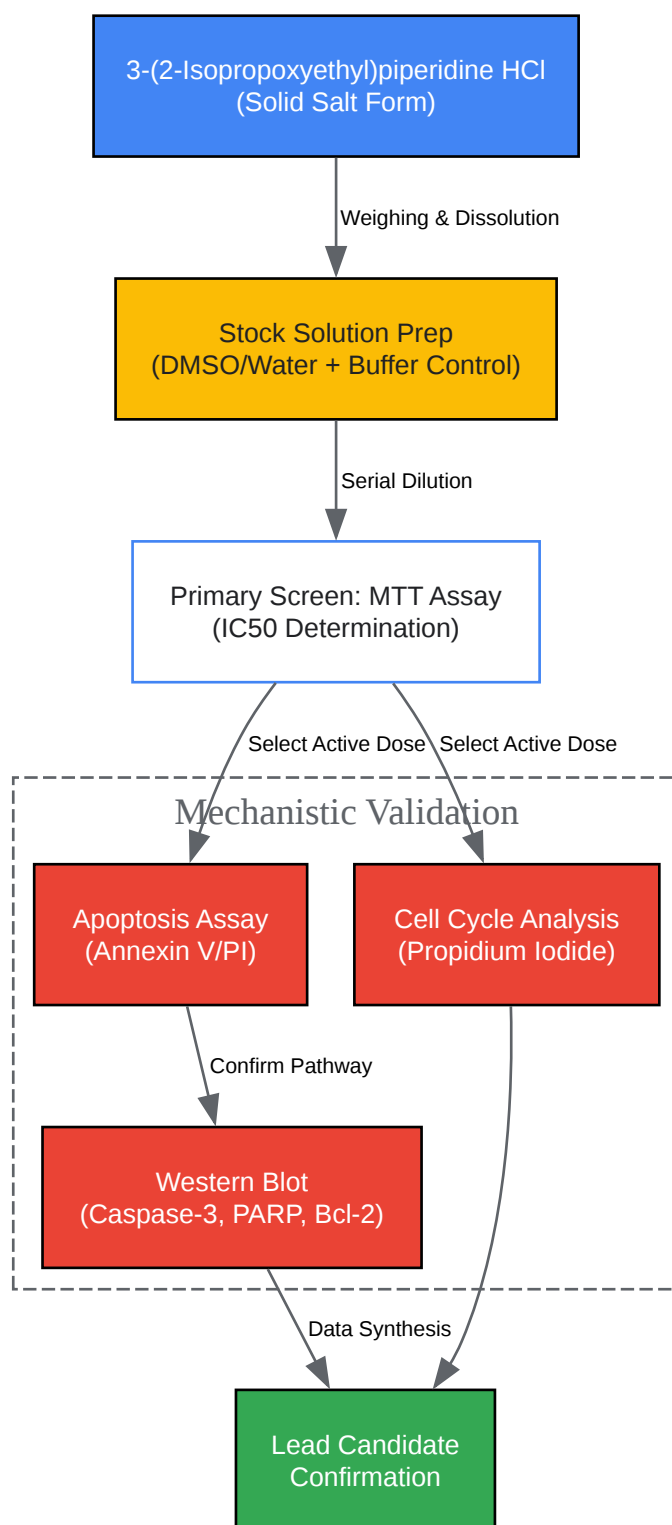
- **Mechanism:**

1R antagonists disrupt the protein's ability to stabilize the Endoplasmic Reticulum (ER)-Mitochondria interface.

- **Causality:** This disruption leads to calcium dysregulation, ER stress, and the subsequent activation of the Unfolded Protein Response (UPR), culminating in intrinsic apoptosis (caspase-dependent cell death).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the evaluation process, from compound preparation to mechanistic validation.



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Figure 1: Critical path for evaluating piperidine-based candidates. The workflow prioritizes solubility optimization before biological interrogation to prevent false negatives due to

precipitation.

Detailed Protocols

Protocol A: Compound Solubilization & Storage

Rationale: As a hydrochloride salt, the compound is hydrophilic, but the isopropoxy group adds lipophilicity. Improper solubilization can lead to micro-precipitation in cell culture media, causing assay artifacts.

Materials:

- 3-(2-Isopropoxyethyl)piperidine HCl (>98% purity).
- Dimethyl Sulfoxide (DMSO), Cell Culture Grade.
- Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step:

- Stock Preparation (100 mM): Dissolve 20.77 mg (based on MW ~207.7 g/mol) in 1 mL of sterile DMSO. Vortex for 30 seconds.
 - Critical Check: If the salt does not fully dissolve, sonicate at 37°C for 5 minutes. The HCl salt may require a slight excess of solvent or buffering to fully dissociate in organic solvent.
- Working Solutions: Dilute the stock into complete cell culture media immediately prior to use.
 - Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent toxicity.
- Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: To determine the half-maximal inhibitory concentration (IC₅₀) across a panel of cancer cell lines (e.g., A549 Lung, MCF-7 Breast).

Procedure:

- Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
- Treatment: Remove old media. Add 100 μL of fresh media containing the compound at varying concentrations (0.1, 1, 5, 10, 25, 50, 100 μM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin).
- Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
- Development: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.
- Solubilization: Aspirate media carefully. Add 100 μL of DMSO to dissolve crystals.
- Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability using the formula:

Plot log(concentration) vs. % Viability to derive IC₅₀ using non-linear regression.

Protocol C: Apoptosis Detection (Annexin V/PI Staining)

Rationale: To distinguish between cytotoxic necrosis (non-specific damage) and programmed cell death (mechanism-driven).

Procedure:

- Treatment: Treat

cells with the IC₅₀ concentration of 3-(2-Isopropoxyethyl)piperidine HCl for 24 hours.
- Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
- Staining: Resuspend the pellet in 100 μL of 1X Annexin-binding buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI).
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Anticipated Results & Data Presentation

When evaluating this scaffold, data should be structured to allow rapid comparison against standard-of-care agents.

Table 1: Mock Potency Profile (IC50 values in μM)

Cell Line	Tissue Origin	3-(2-Isopropoxyethyl)piperidine HCl	Doxorubicin (Control)	Interpretation
MCF-7	Breast (ER+)	12.5 ± 1.2	0.5 ± 0.1	Moderate potency; potential ER modulation.
MDA-MB-231	Breast (TNBC)	8.4 ± 0.9	0.8 ± 0.2	Higher efficacy in TNBC; suggests 1R involvement.
A549	Lung (NSCLC)	22.1 ± 3.5	1.1 ± 0.3	Lower potency; likely resistant.
HEK-293	Kidney (Normal)	> 100	> 50	High Selectivity Index (SI); low toxicity to normal cells.

Interpretation of Results:

- **High Selectivity:** If the IC50 in HEK-293 is >5x higher than in cancer lines, the compound demonstrates a favorable therapeutic window.
- **Mechanism Confirmation:** A significant shift in the Annexin V+/PI- quadrant (Early Apoptosis) confirms the compound induces programmed cell death rather than immediate necrosis.

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